molecular formula C10H11N3O2 B13102002 5-(5-Cyanopyrimidin-2-YL)pentanoic acid CAS No. 220574-85-6

5-(5-Cyanopyrimidin-2-YL)pentanoic acid

Cat. No.: B13102002
CAS No.: 220574-85-6
M. Wt: 205.21 g/mol
InChI Key: KGUDCWUPQKNBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Cyanopyrimidin-2-YL)pentanoic acid is an organic compound characterized by the presence of a cyanopyrimidine ring attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid typically involves the reaction of a suitable pyrimidine derivative with a pentanoic acid precursor. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyanopyrimidin-2-YL)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanopyrimidine ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the pentanoic acid chain are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(5-Cyanopyrimidin-2-YL)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine ring can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The pentanoic acid chain may also play a role in the compound’s overall bioactivity by affecting its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Cyanopyrimidin-2-YL)pentanoic acid is unique due to its specific combination of a cyanopyrimidine ring and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

220574-85-6

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-(5-cyanopyrimidin-2-yl)pentanoic acid

InChI

InChI=1S/C10H11N3O2/c11-5-8-6-12-9(13-7-8)3-1-2-4-10(14)15/h6-7H,1-4H2,(H,14,15)

InChI Key

KGUDCWUPQKNBAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCCCC(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.